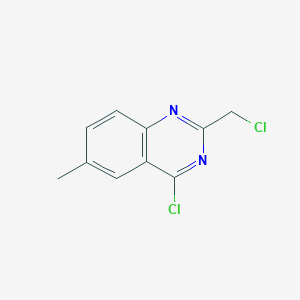

4-Chloro-2-(chloromethyl)-6-methylquinazoline

Descripción

Historical Context and Development of Quinazoline Research

The quinazoline scaffold has a rich historical foundation dating back to the late 19th century. The first synthesis of quinazoline was reported in 1895 by August Bischler and Lang through the decarboxylation of the 2-carboxy derivative, specifically quinazoline-2-carboxylic acid. This pioneering work established the foundation for subsequent investigations into this heterocyclic system. In 1903, Siegmund Gabriel reported an alternative synthetic approach to the parent quinazoline from o-nitrobenzylamine, which involved reduction with hydrogen iodide and red phosphorus to yield 2-aminobenzylamine, followed by condensation with formic acid to produce dihydroquinazoline, and finally oxidation to quinazoline.

The systematic study of quinazoline chemistry gained momentum throughout the 20th century. The nomenclature "quinazoline" was first proposed in 1887 by Weddige, who observed that it was isomeric with compounds such as cinnoline and quinoxaline. The numbering system for the quinazoline ring was subsequently suggested by Paal and Bush in 1889, providing a standardized framework for describing substitution patterns. The chemistry of quinazoline was comprehensively reviewed by Williamson in 1957, followed by Lindquist in 1959, and was brought up to date by Armarego in 1963, establishing the theoretical foundation for modern quinazoline research.

The development of quinazoline research has been driven by the recognition of this scaffold's biological significance. Over 200 biologically active quinazoline and quinoline alkaloids have been identified, highlighting the importance of this heterocyclic system in natural product chemistry. The quinazoline moiety has been recognized as a "privileged structure" in drug development, leading to the synthesis and evaluation of numerous derivatives for various therapeutic applications.

Significance of 4-Chloro-2-(chloromethyl)-6-methylquinazoline in Heterocyclic Chemistry

The compound 4-chloro-2-(chloromethyl)-6-methylquinazoline occupies a unique position within heterocyclic chemistry due to its distinctive substitution pattern and the resulting electronic and steric properties. The presence of chlorine substituents at both the 4-position and the chloromethyl group at the 2-position creates a compound with enhanced reactivity characteristics that make it valuable as a synthetic intermediate. The methyl substitution at the 6-position further modifies the electronic distribution within the quinazoline ring system, contributing to its unique chemical behavior.

The structural features of this compound provide a wide range of substitution possibilities for nitrogen and carbonyl groups, as noted in quinazoline derivatives generally. The chloromethyl functionality at the 2-position serves as a particularly reactive site for nucleophilic substitution reactions, making this compound an excellent building block for the construction of more complex quinazoline derivatives. This reactivity profile has made it an important intermediate in synthetic chemistry applications where selective functionalization is required.

The significance of this compound extends to its role in structure-activity relationship studies within the quinazoline family. The specific substitution pattern allows researchers to investigate the effects of halogen substitution and alkyl substitution on the biological and chemical properties of quinazoline derivatives. Position 2 has been identified as significant for various pharmacological activities in quinazoline derivatives, and the chloromethyl substitution at this position provides a handle for further synthetic modifications.

The compound serves as a key intermediate in the synthesis of more complex quinazoline derivatives that have shown promise in various biological applications. The strategic placement of the chlorine and chloromethyl substituents allows for selective reactions that can lead to diverse structural modifications while maintaining the core quinazoline scaffold.

Nomenclature and Classification

The systematic nomenclature of 4-chloro-2-(chloromethyl)-6-methylquinazoline follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The base name "quinazoline" derives from its structural relationship to quinoline, specifically as an aza derivative where nitrogen atoms have replaced carbon atoms at specific positions. The compound is also known by alternative names including its Chemical Abstracts Service registry number 147006-37-9.

The quinazoline ring system is classified as a mancude organic heterobicyclic parent, specifically representing naphthalene in which carbon atoms at positions 1 and 3 have been replaced by nitrogen atoms. This classification places it within the broader category of azaarenes and ortho-fused heteroarenes. The compound is further classified as a member of the benzodiazine subgroup, sharing structural similarities with related compounds such as cinnoline, quinoxaline, and phthalazine.

The substitution pattern of 4-chloro-2-(chloromethyl)-6-methylquinazoline places it within the category of 2,4-disubstituted quinazolines, with additional substitution on the benzene ring at position 6. The SMILES notation for this compound is represented as CC1=CC2=C(Cl)N=C(CCl)N=C2C=C1, which provides a standardized method for representing its structure in chemical databases.

The InChI (International Chemical Identifier) for this compound is InChI=1S/C10H8Cl2N2/c1-6-2-3-8-7(4-6)10(12)14-9(5-11)13-8/h2-4H,5H2,1H3, providing another standardized representation that facilitates database searches and chemical informatics applications. The InChIKey CTGWKVLYJSVSDC-UHFFFAOYSA-N serves as a unique identifier for this specific compound structure.

Structural Characteristics of the Quinazoline Scaffold

The quinazoline scaffold consists of a bicyclic structure comprising two fused six-membered aromatic rings: a benzene ring and a pyrimidine ring. This arrangement creates a planar molecular structure that exhibits distinct electronic properties due to the presence of nitrogen heteroatoms. The quinazoline system is characterized by its stability in cold dilute acid and alkaline solutions, though it can be hydrolyzed under more vigorous conditions.

In 4-chloro-2-(chloromethyl)-6-methylquinazoline, the molecular formula C₁₀H₈Cl₂N₂ indicates the presence of ten carbon atoms, eight hydrogen atoms, two chlorine atoms, and two nitrogen atoms. The molecular weight of 227.09 g/mol reflects the incorporation of the chlorine substituents, which significantly increase the molecular mass compared to the parent quinazoline (molecular weight 130.15 g/mol).

Table 1: Structural Properties of 4-Chloro-2-(chloromethyl)-6-methylquinazoline

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈Cl₂N₂ |

| Molecular Weight | 227.09 g/mol |

| Chemical Abstracts Service Number | 147006-37-9 |

| SMILES Notation | CC1=CC2=C(Cl)N=C(CCl)N=C2C=C1 |

| Physical State | Solid |

| Melting Point Range | 61.0 to 65.0°C |

The electronic structure of the quinazoline scaffold is significantly influenced by the nitrogen atoms within the pyrimidine ring. These nitrogen atoms are not equivalent, and the polarization of the 3,4-double bond affects the reactivity patterns of the molecule. The presence of the chlorine atom at position 4 and the chloromethyl group at position 2 creates additional sites of reactivity, particularly for nucleophilic substitution reactions.

The methyl substitution at position 6 on the benzene ring introduces electron-donating character that can influence the overall electronic distribution within the quinazoline system. This substitution pattern creates a compound with unique steric and electronic properties that distinguish it from other quinazoline derivatives. The specific arrangement of substituents results in a molecule that maintains the aromatic character of the quinazoline scaffold while providing multiple sites for chemical modification.

The planar nature of the quinazoline scaffold facilitates π-π stacking interactions and can contribute to specific binding interactions with biological targets. The distribution of electron density within the heterocyclic system is modified by the substituent pattern, creating regions of varying nucleophilicity and electrophilicity that determine the compound's reactivity profile.

Table 2: Comparison of Quinazoline Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Substitutions |

|---|---|---|---|

| Quinazoline | C₈H₆N₂ | 130.15 g/mol | None (parent compound) |

| 4-Chloro-2-(chloromethyl)-6-methylquinazoline | C₁₀H₈Cl₂N₂ | 227.09 g/mol | 4-Cl, 2-CH₂Cl, 6-CH₃ |

| 2-(Chloromethyl)-4-methylquinazoline | C₁₀H₉ClN₂ | 192.64 g/mol | 2-CH₂Cl, 4-CH₃ |

The structural characteristics of the quinazoline scaffold make it an ideal framework for the development of biologically active compounds. The ability to introduce various substituents at different positions allows for fine-tuning of physicochemical properties, including lipophilicity, water solubility, and membrane permeability. The quinazoline system has been particularly valued for its stability and the relatively straightforward methods available for its preparation and modification.

Propiedades

IUPAC Name |

4-chloro-2-(chloromethyl)-6-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2/c1-6-2-3-8-7(4-6)10(12)14-9(5-11)13-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGWKVLYJSVSDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)-6-methylquinazoline typically involves the reaction of 2-amino-5-chlorotoluene with chloroacetonitrile in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the quinazoline ring. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2-(chloromethyl)-6-methylquinazoline may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-(chloromethyl)-6-methylquinazoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction: The quinazoline ring can be reduced to form dihydroquinazolines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted quinazolines with various functional groups.

Oxidation: Formation of quinazoline carboxylic acids or aldehydes.

Reduction: Formation of dihydroquinazolines.

Aplicaciones Científicas De Investigación

4-Chloro-2-(chloromethyl)-6-methylquinazoline has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of anticancer, antiviral, and antibacterial agents.

Biological Studies: Used in the study of enzyme inhibitors and receptor antagonists.

Industrial Applications: Employed in the development of agrochemicals and dyes.

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-(chloromethyl)-6-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. In receptor-mediated pathways, it can act as an antagonist, preventing the binding of natural ligands and modulating signal transduction pathways .

Comparación Con Compuestos Similares

Comparison with Similar Quinazoline Derivatives

Quinazoline derivatives exhibit diverse pharmacological and industrial applications, with substituent variations significantly influencing their properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Key Findings from Comparative Analysis

Reactivity and Functionalization :

- The chloromethyl group in 4-Chloro-2-(chloromethyl)-6-methylquinazoline enhances its reactivity in alkylation and nucleophilic substitution reactions compared to phenyl or pyridinyl substituents .

- Derivatives with electron-withdrawing groups (e.g., 4-Cl) exhibit increased electrophilicity, facilitating reactions with amines or thiols .

Biological Activity :

- Fluorophenyl-substituted derivatives (e.g., 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline) show enhanced bioavailability and target specificity in drug design due to fluorine’s electronegativity .

- Pyridinyl substituents (e.g., 4-Chloro-2-(pyridin-3-yl)quinazoline) improve binding to enzymatic targets like β-glucocerebrosidase via hydrogen bonding .

Physical Properties :

- Methoxy groups (e.g., 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline) increase solubility in polar solvents, whereas chloromethyl groups contribute to lipophilicity .

- N-Oxide formation (e.g., 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide) alters intermolecular interactions, as evidenced by crystallographic studies .

Synthetic Utility :

- 4-Chloro-2-(chloromethyl)-6-methylquinazoline is synthesized via reactions involving chloroacetonitrile under anhydrous conditions, contrasting with methods for aryl-substituted derivatives that use palladium-catalyzed cross-coupling .

Actividad Biológica

4-Chloro-2-(chloromethyl)-6-methylquinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines are known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of 4-Chloro-2-(chloromethyl)-6-methylquinazoline, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

- Chemical Formula : C10H8Cl2N2

- Molecular Weight : 229.09 g/mol

- CAS Number : 130034-72-9

The biological activity of 4-Chloro-2-(chloromethyl)-6-methylquinazoline is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Signal Transduction Modulation : It affects pathways such as the STAT3 signaling pathway, which is crucial for cell growth and differentiation.

Anticancer Activity

Research indicates that 4-Chloro-2-(chloromethyl)-6-methylquinazoline exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell cycle progression.

- Case Study : A study involving HeLa cells showed that the compound effectively reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM, indicating potent cytotoxicity against cervical cancer cells .

Antimicrobial Activity

The compound also displays antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Study Findings : In vitro tests revealed that 4-Chloro-2-(chloromethyl)-6-methylquinazoline inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 20 to 40 µg/mL.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this quinazoline derivative has shown potential anti-inflammatory effects.

- Mechanism : The compound modulates inflammatory cytokines and reduces nitric oxide production in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of 4-Chloro-2-(chloromethyl)-6-methylquinazoline indicates favorable absorption and distribution characteristics due to its relatively low molecular weight. Studies suggest that compounds with similar structures exhibit:

- High Oral Bioavailability : Rapid absorption when administered orally.

- Tissue Distribution : Effective penetration into various tissues, enhancing its therapeutic potential.

Research Findings Summary Table

Q & A

Q. What are the primary synthetic routes for 4-Chloro-2-(chloromethyl)-6-methylquinazoline?

Methodological Answer: The compound is synthesized via condensation of 1-(2-aminophenyl)-ethanone with chloroacetonitrile under anhydrous HCl gas, followed by cyclization to form the quinazoline core . Alternative methods include electrochemical oxidative cyclization using aluminum-carbon electrodes and acetic acid electrolyte at room temperature, which avoids high temperatures and transition-metal catalysts . Classical protocols (e.g., Gould–Jacob, Pfitzinger) and green chemistry approaches (ultrasound irradiation, ionic liquids) are also applicable for functionalization .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. For example, derivatives of 2-(chloromethyl)quinazolines exhibit planar quinazoline rings with bond angles and distances consistent with aromatic systems. Substituents like chlorine and methyl groups influence dihedral angles and intermolecular interactions, as observed in crystal packing . Complementary techniques include NMR (to confirm substituent positions) and mass spectrometry (for molecular weight validation).

Q. What are the key reactivity patterns of the chloromethyl group in nucleophilic substitutions?

Methodological Answer: The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example, reacting 2-(chloromethyl)quinazoline with primary amines in the presence of a base (e.g., K₂CO₃) yields 2-(aminomethyl) derivatives . Steric hindrance from the methyl group at position 6 may slow reactivity, requiring optimized conditions (e.g., DMF as solvent, elevated temperatures) .

Advanced Research Questions

Q. How can synthesis yields be optimized under mild conditions?

Methodological Answer: Electrochemical methods using undivided cells with aluminum/carbon electrodes and acetic acid electrolyte achieve >80% yields at room temperature, avoiding thermal degradation . Solvent selection (e.g., ethanol-water mixtures) and controlled pH (4–6) enhance reaction efficiency. Microwave-assisted synthesis reduces reaction times by 50% compared to conventional heating .

Q. What contradictions exist in reported biological activities of quinazoline derivatives?

Methodological Answer: Some 2-(chloromethyl)quinazoline derivatives show potent antibacterial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) but weak activity against Gram-negative strains, likely due to efflux pump resistance . In apoptosis induction studies, substituent positioning (e.g., chloro vs. methyl) affects caspase-3 activation efficacy, with para-substituted derivatives showing 3-fold higher activity than ortho-analogs . These discrepancies highlight the need for standardized assay protocols (e.g., cell line selection, exposure time).

Q. How can computational methods guide the design of derivatives with improved bioactivity?

Methodological Answer: Density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity. For example, the HOMO-LUMO gap of 4-Chloro-2-(chloromethyl)-6-methylquinazoline (4.2 eV) suggests moderate electrophilicity, making it suitable for covalent binding to cysteine residues in target proteins . Molecular docking (e.g., AutoDock Vina) identifies key interactions with biological targets like cyclooxygenase-2 (COX-2), guiding substitutions at positions 2 and 6 .

Q. What strategies resolve challenges in purifying 4-Chloro-2-(chloromethyl)-6-methylquinazoline?

Methodological Answer: Column chromatography with silica gel (hexane:ethyl acetate, 7:3) separates the compound from byproducts like unreacted 2-aminobenzamide . Recrystallization in methanol-water (1:1) improves purity to >98% . For labile derivatives, preparative HPLC (C18 column, acetonitrile-water gradient) achieves >99% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.